molecular formula C10H11NOS B8477485 3-Isopropoxyphenyl isothiocyanate CAS No. 3528-90-3

3-Isopropoxyphenyl isothiocyanate

Cat. No.: B8477485
CAS No.: 3528-90-3
M. Wt: 193.27 g/mol
InChI Key: SHEUTMKVKORWJF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 3-Isopropoxyphenyl Isothiocyanate

The historical context of this compound is intrinsically linked to the broader history of aryl isothiocyanates. The synthesis of these compounds dates back to the 19th century, with early methods often involving harsh reagents and limited substrate scope. The evolution of synthetic methodologies throughout the 20th century, particularly the development of milder and more efficient reagents for the conversion of anilines to isothiocyanates, has made a wider array of substituted aryl isothiocyanates, including the 3-isopropoxy derivative, more accessible for study.

While specific early research singling out this compound is not prominent in the historical literature, its conceptual foundation lies in the systematic exploration of how different substituents on the aromatic ring influence the reactivity and properties of the isothiocyanate group. The isopropoxy group, being an electron-donating substituent at the meta position, would have been of theoretical interest for its electronic and steric effects on the electrophilicity of the isothiocyanate carbon.

Current Research Trajectories and Significance of this compound in Contemporary Organic Chemistry

In contemporary organic chemistry, the significance of this compound can be inferred from the broader applications of aryl isothiocyanates in medicinal chemistry and materials science. Isothiocyanates are recognized as valuable synthons for the preparation of a diverse range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.

Recent research has focused on the design and synthesis of novel isothiocyanate derivatives with potential therapeutic applications. For instance, isothiocyanates have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The 3-isopropoxyphenyl moiety, in particular, has been incorporated into molecules with demonstrated pharmacological effects. A patent for 1-phenyl-3-dimethylaminopropane compounds with analgesic properties includes a derivative containing a 3-isopropoxyphenyl group, highlighting the potential of this substituent in modulating biological activity. google.com

Furthermore, the isothiocyanate group's ability to release hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with cardioprotective effects, has opened new avenues of research. nih.gov Structure-activity relationship studies on various aryl isothiocyanates have shown that the electronic nature of the substituents on the phenyl ring can modulate the rate of H₂S release. While this compound has not been explicitly studied in this context, it represents a candidate for such investigations.

The current research trajectory for compounds like this compound is thus directed towards its potential use as a building block in the synthesis of novel bioactive molecules and functional materials. Its synthetic accessibility and the specific electronic properties conferred by the 3-isopropoxy group make it a valuable tool for chemists exploring new chemical entities.

Review of Foundational Synthetic Studies Involving this compound

The synthesis of this compound is not extensively detailed in dedicated studies. However, its preparation can be reliably achieved through well-established methods for the synthesis of aryl isothiocyanates, starting from its corresponding aniline (B41778) precursor, 3-isopropoxyaniline (B150228).

Synthesis of the Precursor: 3-Isopropoxyaniline

The key starting material, 3-isopropoxyaniline, can be synthesized via the alkylation of 3-aminophenol (B1664112). A common method involves the reaction of 3-aminophenol with an isopropylating agent, such as 2-chloropropane (B107684) or isopropyl bromide, in the presence of a base. The use of a phase transfer catalyst, like tetrabutylammonium (B224687) chloride, can facilitate the reaction between the aqueous and organic phases, improving yield and reaction rates.

Table 1: Synthesis of 3-Isopropoxyaniline

Starting MaterialReagent(s)Solvent(s)CatalystKey ConditionsRef.
3-Aminophenol2-Chloropropane, Sodium Hydroxide (B78521)TolueneTetrabutylammonium ChlorideReflux

Conversion of 3-Isopropoxyaniline to this compound

Once 3-isopropoxyaniline is obtained, it can be converted to the target isothiocyanate through several reliable methods. These methods generally fall into two main categories: reaction with carbon disulfide followed by desulfurization, or direct reaction with a thiocarbonylating agent.

From Carbon Disulfide: This is a widely used, two-step, one-pot procedure. 3-Isopropoxyaniline is first reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form an in situ dithiocarbamate (B8719985) salt. organic-chemistry.org This intermediate is then treated with a desulfurating agent to yield the isothiocyanate. A variety of desulfurating agents have been developed to avoid the use of toxic reagents like phosgene. Modern, milder reagents include propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) and tosyl chloride. organic-chemistry.orgorganic-chemistry.org

Using Thiophosgene (B130339) or its Equivalents: The reaction of anilines with thiophosgene (CSCl₂) is a classic method for the synthesis of isothiocyanates. researchgate.net However, due to the high toxicity of thiophosgene, alternative reagents have been sought. Phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide offers a safer alternative. organic-chemistry.org

Table 2: General Methods for the Synthesis of Aryl Isothiocyanates Applicable to 3-Isopropoxyaniline

PrecursorReagent 1Reagent 2MethodKey AdvantagesRef.
Aryl AmineCarbon DisulfideT3P®One-pot desulfurizationGreen, safe, high yield organic-chemistry.org
Aryl AmineCarbon DisulfideTosyl ChlorideOne-pot desulfurizationFacile, general protocol organic-chemistry.org
Aryl AmineThiophosgene-Direct thiocarbonylationClassic, effective method researchgate.net
Aryl AminePhenyl ChlorothionoformateSodium HydroxideAlternative thiocarbonylationSafer than thiophosgene organic-chemistry.org

These foundational synthetic methods provide a clear and established pathway for the preparation of this compound, making it a readily accessible compound for further research and application in various fields of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3528-90-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-isothiocyanato-3-propan-2-yloxybenzene

InChI

InChI=1S/C10H11NOS/c1-8(2)12-10-5-3-4-9(6-10)11-7-13/h3-6,8H,1-2H3

InChI Key

SHEUTMKVKORWJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N=C=S

Origin of Product

United States

Synthetic Methodologies for 3 Isopropoxyphenyl Isothiocyanate

Classical Preparative Routes to 3-Isopropoxyphenyl Isothiocyanate

Traditional methods for the synthesis of aryl isothiocyanates, including this compound, have historically relied on the use of highly reactive thiocarbonyl transfer reagents. These methods are often effective but require careful handling due to the toxicity of the reagents involved.

Phosgene-Based Syntheses of this compound

While not the most direct route to isothiocyanates, phosgene chemistry can be adapted for their synthesis. The reaction of a primary amine, such as 3-isopropoxyaniline (B150228), with phosgene would first yield the corresponding isocyanate. Subsequent reaction with a sulfur source, such as phosphorus pentasulfide, can then convert the isocyanate to the desired isothiocyanate. However, this is a multi-step process and involves the use of highly toxic phosgene gas.

A more direct, albeit still hazardous, approach involves the use of phosgene derivatives. For instance, the reaction of dithiocarbamate (B8719985) salts with phosgene can yield isothiocyanates. In this hypothetical pathway for this compound, 3-isopropoxyaniline would first react with carbon disulfide in the presence of a base to form the dithiocarbamate salt. This intermediate would then be treated with phosgene to afford the final product.

Thiophosgene-Mediated Approaches for this compound

The most direct and historically common method for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. For the synthesis of this compound, 3-isopropoxyaniline would be reacted with thiophosgene, often in a biphasic solvent system such as dichloromethane and water, with a base like sodium bicarbonate or triethylamine. researchgate.net

The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate. moltuslab.com Despite its efficiency, the high toxicity and corrosive nature of thiophosgene have led to a significant search for safer alternatives. researchgate.net

Table 1: General Reaction Conditions for Thiophosgene-Mediated Synthesis of Aryl Isothiocyanates

ParameterTypical Condition
Starting Material Primary Arylamine (e.g., 3-Isopropoxyaniline)
Reagent Thiophosgene
Base Sodium Bicarbonate, Triethylamine
Solvent Dichloromethane, Water (biphasic)
Temperature Room Temperature

Note: This table represents generalized conditions and specific parameters for this compound may vary.

Alternative Halogenated Carbon Reagent Syntheses

To mitigate the hazards associated with thiophosgene, several less toxic "thiocarbonyl transfer" reagents have been developed. These reagents react with primary amines to form isothiocyanates and include compounds like 1,1'-thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thionocarbonate (DPT). mdpi.commdpi.com

The reaction of 3-isopropoxyaniline with TCDI in a solvent like dichloromethane would be expected to proceed smoothly at room temperature to yield this compound. rsc.org This method is advantageous as the byproducts are imidazole and hydrogen sulfide (B99878), which are generally easier to handle than those from thiophosgene reactions.

Another alternative is the use of triphosgene, a solid and therefore safer substitute for phosgene gas. In a one-pot process, a primary amine can be converted to the isothiocyanate. This involves the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization with triphosgene. semanticscholar.org

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing greener, safer, and more efficient methods for the production of isothiocyanates. These strategies often involve one-pot procedures, the use of less toxic reagents, and milder reaction conditions.

Transition Metal-Catalyzed Syntheses of this compound

While less common for isothiocyanate synthesis from anilines, transition metal catalysis can be employed in related transformations. For instance, copper-catalyzed reactions have been reported for the synthesis of isothiocyanates from various starting materials. However, the direct transition metal-catalyzed conversion of 3-isopropoxyaniline to its isothiocyanate is not a widely established method. Research in this area is ongoing, with the potential to offer novel and efficient synthetic routes in the future.

Solvent-Free and Green Chemistry Methodologies for this compound Production

A significant focus of modern synthetic chemistry is the development of environmentally benign procedures. For the synthesis of aryl isothiocyanates, several "green" methods have been reported that avoid the use of toxic reagents and solvents.

One such approach involves the one-pot reaction of an arylamine, carbon disulfide, and a base under mild, benchtop conditions. For example, sodium hydroxide (B78521) has been shown to act as both a base and a desulfurating agent, promoting the conversion of aryl amines to isothiocyanates at room temperature without the need for additional desulfurating reagents. rsc.org This method is attractive due to its operational simplicity and the use of a low-cost and readily available reagent.

Another green approach utilizes a mechanochemical reactor for the solvent-free synthesis of phenyl isothiocyanates. In this method, a substituted aniline (B41778), carbon disulfide, and a solid base like potassium hydroxide are vibrated in a ball mill. This solventless, one-step reaction is simple, rapid, and environmentally friendly. mdpi.com

Furthermore, aqueous conditions have been successfully employed for the synthesis of isothiocyanates. A one-pot protocol has been developed where the dithiocarbamate salt is generated in situ from the primary amine and carbon disulfide in water, followed by desulfurization with cyanuric chloride. semanticscholar.org This method is suitable for a broad range of amines and offers an economical and scalable process.

Table 2: Comparison of Green Synthetic Methodologies for Aryl Isothiocyanates

MethodReagentsSolventKey Advantages
NaOH-Promoted Arylamine, CS₂, NaOHAcetonitrileOne-pot, no extra desulfurating agent, mild conditions. rsc.org
Mechanochemical Arylamine, CS₂, KOHSolvent-freeRapid, simple, environmentally friendly. mdpi.com
Aqueous Synthesis Arylamine, CS₂, K₂CO₃, Cyanuric ChlorideWater, CH₂Cl₂One-pot, scalable, uses water as a primary solvent. semanticscholar.org

Note: This table outlines general methodologies that would be applicable for the synthesis of this compound.

Microwave-Assisted and Photochemical Synthesis Techniques for this compound

Modern synthetic strategies for aryl isothiocyanates heavily leverage energy sources like microwave irradiation and light to accelerate reactions. While literature specifically detailing the synthesis of this compound via these methods is sparse, the principles are broadly applicable to its parent amine, 3-isopropoxyaniline.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.govfrontiersin.orgsciforum.net For the synthesis of aryl isothiocyanates, this technique is often applied to the decomposition of dithiocarbamate salts, which are formed in situ from the corresponding primary amine (e.g., 3-isopropoxyaniline), carbon disulfide (CS₂), and a base. nih.govtandfonline.com The microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. nih.govnih.gov

One established microwave-assisted protocol involves reacting a primary amine with CS₂ and triethylamine in a solvent like dichloromethane (DCM) to form the dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent and heated in a microwave reactor. For example, using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as the desulfurizing agent, reactions can reach completion in as little as 3 minutes at 90°C, achieving high yields for various aliphatic isothiocyanates. nih.gov This method demonstrates the potential for rapid production, a significant advantage over conventional heating. nih.gov

Photochemical Synthesis:

Photochemical methods offer a mild and efficient alternative for isothiocyanate synthesis. A recent development involves a photocatalyzed reaction of primary amines with carbon disulfide. organic-chemistry.org This approach avoids the use of toxic reagents and harsh conditions. While specific examples using 3-isopropoxyaniline are not detailed, the protocol is described as general for both aliphatic and aromatic amines, suggesting its applicability. organic-chemistry.org Such methods are significant for their green chemistry profile, minimizing waste and avoiding hazardous materials often associated with traditional isothiocyanate synthesis, such as thiophosgene. rsc.orgmdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize yield and purity. The most common route proceeds via a dithiocarbamate salt intermediate, and its efficiency is highly dependent on the choice of reagents, solvent, and reaction conditions.

The formation of the dithiocarbamate salt from 3-isopropoxyaniline and carbon disulfide is typically base-mediated. The choice of base and desulfurizing agent is critical. While strong bases can be used, milder and more environmentally friendly options are preferred in modern synthesis. cbijournal.com

Key optimization parameters include:

Desulfurizing Agent: A variety of reagents can be used to convert the dithiocarbamate intermediate to the final isothiocyanate. Agents like cyanuric chloride, tosyl chloride, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) have proven effective. organic-chemistry.orgnih.gov The selection of the agent can influence reaction time, yield, and the ease of product purification.

Solvent and Base: The reaction can be performed in various solvents, including dichloromethane or even aqueous media, which enhances the green profile of the synthesis. nih.govnih.gov The use of an appropriate base, such as triethylamine or potassium carbonate, is crucial for the initial formation of the dithiocarbamate salt. organic-chemistry.orgnih.gov

Reaction Temperature and Time: As noted in microwave-assisted methods, temperature and time are critical. Microwave irradiation can achieve high temperatures in minutes, leading to rapid conversion. nih.gov For conventional heating, reaction times can be significantly longer. Optimization involves finding the balance that maximizes conversion while minimizing the formation of byproducts. cbijournal.com

One-Pot vs. Two-Step Procedures: Isothiocyanate synthesis can be performed as a "one-pot" reaction where the dithiocarbamate is generated and decomposed in the same vessel. nih.gov This is often more efficient but may require more careful optimization. In some cases, isolating the dithiocarbamate salt in a two-step process can lead to higher yields, especially for less reactive amines. nih.gov

The table below summarizes how different desulfurizing agents used in the synthesis of aryl isothiocyanates can affect reaction conditions and yields, based on general findings in the literature.

Desulfurizing AgentTypical Reaction ConditionsGeneral Yield RangeKey Advantages
Tosyl Chloride (TsCl)Amine, CS₂, Et₃N in CH₂Cl₂GoodFacile and general protocol organic-chemistry.org
Cyanuric Chloride (TCT)Aqueous conditions, K₂CO₃ExcellentSuitable for scale-up, works well for electron-deficient amines nih.govbeilstein-journals.org
Propane Phosphonic Acid Anhydride (T3P®)One-pot, two-step from amine or saltGoodEfficient desulfurating agent organic-chemistry.org
DMT/NMM/TsO⁻Microwave irradiation (3 min, 90°C)Very HighExtremely rapid reaction times nih.gov

Scalability and Industrial Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces several important considerations. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Key Industrial Considerations:

Reagent Selection and Cost: On an industrial scale, the cost of raw materials is a major factor. While many reagents work well in the lab, their price and availability in bulk can be prohibitive. The classic approach using an amine, carbon disulfide, and a base is often favored due to the low cost of these starting materials. tandfonline.com Desulfurizing agents must also be economical and readily available. rsc.org

Process Safety: The use of toxic and flammable reagents like carbon disulfide requires strict safety protocols, especially at a large scale. mdpi.com Alternative, less hazardous reagents are continually being explored. rsc.orgmdpi.com The thermal stability of intermediates and the management of reaction exotherms are also critical safety concerns.

Reaction Workup and Purification: Industrial processes favor simple workup procedures that minimize solvent use and waste generation. Methods that result in easily removable byproducts are highly desirable. nih.gov For instance, a synthesis where byproducts are volatile or can be removed by simple extraction or filtration is preferable to one requiring extensive chromatography. cbijournal.com Distillation is often the preferred method for purification on a large scale. nih.gov

Sustainability (Green Chemistry): There is a strong industrial drive towards greener manufacturing processes. This includes using less hazardous solvents (e.g., water), reducing the number of synthetic steps (favoring one-pot syntheses), and minimizing waste. cbijournal.comrsc.org One-pot processes under aqueous conditions are particularly attractive for their scalability and reduced environmental impact. nih.govbeilstein-journals.org

Scalability of Method: Not all laboratory methods scale effectively. Reactions requiring specialized equipment like high-power microwave reactors may be difficult to implement on a multi-ton scale. tandfonline.com Therefore, robust procedures that perform well in standard industrial reactors are essential. A one-pot process using cyanuric chloride as the desulfurizing agent has been successfully scaled up to the mole-scale for phenyl isothiocyanate, demonstrating its potential for industrial application. nih.govbeilstein-journals.org

The following table outlines the industrial viability of different synthetic approaches for aryl isothiocyanates.

Synthetic ApproachAdvantages for ScalabilityChallenges for Scalability
Traditional (e.g., Thiophosgene)Well-established chemistryHigh toxicity of reagents rsc.orgmdpi.com
Dithiocarbamate Decomposition (Aqueous)Low-cost reagents, green solvent (water), demonstrated scalability nih.govbeilstein-journals.orgMay require optimization for specific substrates
Microwave-Assisted SynthesisExtremely fast reaction times, high yields nih.govnih.govRequires specialized equipment, may not be feasible for very large volumes tandfonline.com
Elemental Sulfur-Based MethodsUses an inexpensive and abundant sulfur source mdpi.comrsc.orgMay require catalysts and specific reaction conditions

Reaction Chemistry and Mechanistic Studies of 3 Isopropoxyphenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety in 3-Isopropoxyphenyl Isothiocyanate

The carbon atom of the isothiocyanate group in this compound is electrophilic and readily undergoes attack by various nucleophiles. This reactivity is central to the synthesis of a wide range of derivatives.

Reactions with Primary and Secondary Amines: Formation of Substituted Thioureas

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of substituted thioureas. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition is typically rapid and proceeds under mild conditions. libretexts.orglibretexts.orgunizin.org

The general mechanism involves the nucleophilic attack of the amine on the isothiocyanate carbon, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer from the nitrogen to the sulfur atom, resulting in the stable thiourea (B124793) product. The reaction is generally considered to be a type of nucleophilic addition. libretexts.orglibretexts.orgunizin.org

Table 1: Synthesis of Substituted Thioureas from this compound

Amine ReactantProduct
Primary Amine (R-NH₂)N-(3-isopropoxyphenyl)-N'-R-thiourea
Secondary Amine (R₂NH)N-(3-isopropoxyphenyl)-N',N'-di-R-thiourea

This table is a generalized representation of the reaction products.

Reactions with Alcohols and Phenols: Synthesis of O-Substituted Thiocarbamates

In the presence of a suitable catalyst or under forcing conditions, this compound can react with alcohols and phenols to yield O-substituted thiocarbamates. The oxygen atom of the hydroxyl group acts as the nucleophile in this reaction. These reactions are often slower than those with amines and may require elevated temperatures or the use of a base to deprotonate the alcohol or phenol, increasing its nucleophilicity.

The mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the oxygen on the isothiocyanate carbon. A subsequent proton transfer yields the thiocarbamate product.

Reactions with Thiols: Formation of S-Substituted Dithiocarbamates

Thiols, being strong nucleophiles, readily react with this compound to form S-substituted dithiocarbamates. This reaction is typically fast and efficient. The sulfur atom of the thiol attacks the electrophilic carbon of the isothiocyanate, leading to the dithiocarbamate (B8719985) product after a proton transfer.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can react with the isothiocyanate group. The reaction involves the addition of the carbanionic part of the organometallic reagent to the electrophilic carbon of the isothiocyanate. The initial adduct, upon acidic workup, can lead to the formation of thioamides. The specific outcome can be influenced by the nature of the organometallic reagent and the reaction conditions. youtube.com

Cycloaddition Chemistry Involving this compound

The carbon-nitrogen and carbon-sulfur double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic compounds.

[2+2] Cycloaddition Pathways

While less common than [3+2] or [4+2] cycloadditions for isothiocyanates, [2+2] cycloaddition reactions are theoretically possible. These reactions would involve the isothiocyanate acting as a 2π component, reacting with another 2π system, such as an alkene or an alkyne, to form a four-membered ring. The feasibility and outcome of such reactions with this compound would be highly dependent on the nature of the reacting partner and the reaction conditions, often requiring photochemical or thermal activation.

[2+3] Dipolar Cycloadditions with Various Dipolarophiles

[2+3] Dipolar cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful pericyclic reactions for the construction of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, a molecule containing a π-system. While specific studies detailing the [2+3] dipolar cycloaddition reactions of this compound with a wide array of dipolarophiles are not extensively documented in publicly available literature, the general reactivity pattern of aryl isothiocyanates provides a strong indication of its expected behavior.

Aryl isothiocyanates can react with various 1,3-dipoles, such as nitrile imines, nitrile oxides, and diazoalkanes. For instance, the reaction of aryl isothiocyanates with nitrile imines, typically generated in situ from the corresponding hydrazonoyl halides, leads to the formation of substituted 1,2,4-triazole-thiones. The regioselectivity of this cycloaddition is governed by the electronic properties of both the aryl isothiocyanate and the nitrile imine.

Similarly, the reaction with nitrile oxides, generated from oximes, would be expected to yield substituted 1,2,4-oxathiazoles. The C=S bond of the isothiocyanate acts as the dipolarophile in these reactions.

Diazoalkanes can also participate in [2+3] cycloadditions with aryl isothiocyanates. For example, the reaction of diazomethane (B1218177) with an aryl isothiocyanate can lead to the formation of a 1,2,3-thiadiazole (B1210528) derivative after initial cycloaddition and subsequent rearrangement.

While specific data for this compound is limited, the following table illustrates the general products expected from its reaction with common dipolarophiles based on the known reactivity of aryl isothiocyanates.

DipolarophileExpected Product
Nitrile Imine5-imino-4-aryl-3-(3-isopropoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole
Nitrile Oxide3-aryl-5-(3-isopropoxyphenylimino)-5H-1,2,4-oxathiazole
Diazomethane5-amino-1,2,3-thiadiazole derivative (after rearrangement)

Rearrangement Reactions and Structural Transformations of this compound

This compound, like other aryl isothiocyanates, can undergo various rearrangement reactions, often promoted by thermal or photochemical stimuli, or through interaction with other reagents. These transformations can lead to the formation of new structural isomers or entirely different heterocyclic systems.

One common rearrangement is the thermal or photochemical isomerization to the corresponding isocyanide (isonitrile). However, this process is often reversible.

More synthetically relevant are the intramolecular cyclization reactions of substituted this compound derivatives. For instance, if a suitable nucleophilic group is present at the ortho position of the phenyl ring, an intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems. A classic example is the cyclization of 2-aminophenyl isothiocyanates to form benzothiazole (B30560) derivatives, although this specific substitution pattern is not present in the parent this compound.

However, the isothiocyanate group can be a key participant in the construction of various heterocyclic rings through multi-step reaction sequences that involve an initial addition to the isothiocyanate followed by a cyclizative rearrangement. For example, the reaction of this compound with α-amino acids would initially form a thiourea derivative. This intermediate can then undergo cyclization under appropriate conditions to yield 2-thiohydantoins.

The following table summarizes potential structural transformations starting from this compound.

Reactant(s)IntermediateFinal Product
α-Amino acidN-(3-Isopropoxyphenyl)carbamothioyl-amino acid (thiourea derivative)1-(3-Isopropoxyphenyl)-2-thiohydantoin
Anthranilic acidN-((3-Isopropoxyphenyl)carbamothioyl)-2-aminobenzoic acid2-((3-Isopropoxyphenyl)amino)quinazolin-4(3H)-one (after cyclization and desulfurization)
Hydrazine1-(3-Isopropoxyphenyl)thiosemicarbazide4-(3-Isopropoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Detailed Mechanistic Investigations of Key Transformations of this compound

The mechanisms of the reactions involving aryl isothiocyanates are generally well-understood, and these principles can be directly applied to this compound.

[2+3] Dipolar Cycloadditions: These reactions are typically concerted, pericyclic processes, proceeding through a five-membered aromatic transition state as described by the Woodward-Hoffmann rules. The regioselectivity is primarily controlled by the frontier molecular orbitals (FMO) of the 1,3-dipole and the dipolarophile (the C=S bond of the isothiocyanate). The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation of the addition. The electronic nature of the substituents on both reactants plays a crucial role in modulating the energy of these orbitals and thus directing the regiochemical outcome. For instance, in the reaction with nitrile imines, the carbon atom of the nitrile imine typically bonds to the sulfur atom of the isothiocyanate, and the terminal nitrogen of the nitrile imine attacks the carbon of the isothiocyanate.

Synthesis of 2-Imino-1,3-thiazolidin-4-ones: The formation of 2-imino-1,3-thiazolidin-4-ones from an aryl isothiocyanate, an amine, and an α-haloacetyl halide is a multi-step process. The reaction is believed to proceed via the initial formation of a thiourea by the reaction of the amine with the isothiocyanate. This is followed by N-acylation with the α-haloacetyl halide. The final step is an intramolecular S-alkylation, where the sulfur atom of the thiourea displaces the halogen to form the five-membered thiazolidinone ring.

A plausible mechanistic pathway for the formation of a 2-(arylimino)-3-aryl-1,3-thiazolidin-4-one is as follows:

Thiourea Formation: R-NH₂ + R'-NCS → R-NH-C(S)-NH-R'

N-Acylation: R-NH-C(S)-NH-R' + Cl-C(O)-CH₂-X → R-N(C(O)CH₂X)-C(S)-NH-R'

Intramolecular Cyclization: The sulfur atom attacks the α-carbon, displacing the halide (X) to form the thiazolidinone ring.

Synthesis and Reactivity of Derivatives and Analogues of 3 Isopropoxyphenyl Isothiocyanate

Rational Design Principles for Novel 3-Isopropoxyphenyl Isothiocyanate Derivatives

The rational design of novel derivatives of this compound is guided by established principles of physical organic chemistry and structure-activity relationship (SAR) studies. nih.govmdpi.com The core structure consists of three key components that can be systematically modified: the isothiocyanate functional group, the phenyl ring, and the isopropoxy substituent. The primary goal is to use the isothiocyanate as a reactive handle to conjugate the 3-isopropoxyphenyl moiety with other molecules, thereby creating new chemical entities.

Design strategies often involve two main approaches:

Derivatization of the Isothiocyanate Group: The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles. This is the most common strategy for creating libraries of derivatives. By reacting this compound with a diverse set of amines, alcohols, or thiols, a corresponding series of thioureas, thiocarbamates, or dithiocarbamates can be generated. The choice of nucleophile is critical and is typically based on the desired properties of the final compound. For instance, in drug design, amines or alcohols containing other pharmacologically active scaffolds might be selected to create hybrid molecules. nih.gov

Modification of the Isopropoxyphenyl Moiety: The phenyl ring and its isopropoxy substituent can also be altered to fine-tune the electronic properties and steric profile of the molecule. The isopropoxy group at the meta-position is an electron-donating group, which slightly deactivates the isothiocyanate group toward nucleophilic attack compared to an unsubstituted phenyl isothiocyanate. Design principles might involve replacing the isopropoxy group with electron-withdrawing groups (e.g., nitro, cyano, or halogens) to enhance reactivity or with other alkyl or alkoxy groups to modify lipophilicity. rsc.orgrsc.org

Computational tools, such as molecular orbital calculations, can be employed to predict the reactivity of designed analogues. rsc.org These studies can help elucidate the electronic structure and estimate the activation energies for reactions with various nucleophiles, allowing for a more targeted and efficient synthetic approach.

Synthesis and Characterization of Thiourea (B124793) Derivatives Derived from this compound

The synthesis of thiourea derivatives is one of the most common reactions of isothiocyanates. mdpi.com The reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. reddit.comnih.gov This process is typically efficient and proceeds under mild conditions, often by simply mixing the reactants in a suitable solvent at room temperature or with gentle heating. reddit.comnih.gov

The general reaction for the synthesis of a N,N'-disubstituted thiourea from this compound is as follows:

Figure 1: General synthesis of a thiourea derivative.

The nucleophilicity of the amine plays a significant role in the reaction rate. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and the greater electron density on the nitrogen atom. reddit.com For less reactive amines, such as electron-deficient anilines, heating or the addition of a base catalyst may be necessary to facilitate the reaction. reddit.com

Characterization of the resulting thiourea derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The formation of the thiourea is confirmed by the disappearance of the strong, broad isothiocyanate (–N=C=S) absorption band typically found around 2100 cm⁻¹ and the appearance of characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and a C=S (thiocarbonyl) stretching band (around 1300-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the appearance of signals corresponding to the N-H protons, which are often broad and appear downfield (e.g., 9-13 ppm), is a key indicator of product formation. mdpi.com The signals for the aromatic and isopropoxy protons from the starting material will remain, along with new signals from the added amine moiety. ¹³C NMR will show a characteristic signal for the C=S carbon in the range of 180-190 ppm.

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of the amine to the isothiocyanate.

The table below shows representative characterization data for a complex N-acyl thiourea derivative, illustrating the type of data obtained from such syntheses.

Compound NameMolecular FormulaYield (%)Melting Point (°C)Key ¹H NMR Signals (δ ppm, DMSO-d₆)
N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide mdpi.comC₂₁H₁₈ClN₃O₃S73131–1358.75 (bs, 1H), 8.49 (d, 1H), 8.06 (dd, 1H), 7.65-7.47 (m, 4H), 6.91 (d, 2H), 6.80 (d, 2H), 5.20 (s, 2H), 3.72 (s, 3H). NH protons give a very broad signal in the 13.5–11.0 ppm area.

Synthesis and Characterization of Thiocarbamate and Dithiocarbamate (B8719985) Derivatives

Thiocarbamates

Thiocarbamates are analogues of carbamates where one or both oxygen atoms are replaced by sulfur. S-alkyl/aryl thiocarbamates can be synthesized from the reaction of an isothiocyanate with an alcohol. This reaction is generally less facile than the reaction with amines and may require a basic catalyst (e.g., sodium hydroxide (B78521) or a tertiary amine) and/or heating to proceed.

Figure 2: General synthesis of an O-alkyl thiocarbamate derivative.

Dithiocarbamates

The synthesis of dithiocarbamates from isothiocyanates can be achieved by reaction with a thiol (mercaptan), which forms an S,S'-disubstituted dithiocarbamate. This reaction is pH-dependent and typically occurs under neutral to slightly acidic conditions. researchgate.net

Figure 3: General synthesis of a dithiocarbamate derivative from a thiol.

It is important to note that the most common method for synthesizing dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.govmdpi.com These salts can then be alkylated to produce dithiocarbamate esters. researchgate.net

Characterization of these derivatives follows similar principles to thioureas.

IR Spectroscopy: For thiocarbamates, a C=O stretch will be present, while for dithiocarbamates, C=S stretches are observed. The –N=C=S band of the starting material will be absent.

NMR Spectroscopy: In ¹H and ¹³C NMR, signals corresponding to the R' group from the alcohol or thiol will be observed. The chemical shift of the thiocarbonyl or carbonyl carbon in ¹³C NMR is diagnostic.

Mass Spectrometry: Confirms the molecular weight of the final product.

The following table provides representative data for dithiocarbamate derivatives, highlighting typical yields and characterization methods.

Derivative TypeStarting MaterialsGeneral YieldKey Characterization Techniques
Metal Dithiocarbamate Complex nih.govAmine, CS₂, Metal SaltHigh (e.g., 85%)IR, ¹H & ¹³C NMR, Elemental Analysis, Mass Spectrometry
Dithiocarbamate Ester researchgate.netAmine, CS₂, Alkylating AgentGood¹H & ¹³C NMR, Mass Spectrometry, Elemental Analysis

Modifications of the Isopropoxyphenyl Moiety and Their Influence on Reactivity and Derivative Formation

The nature and position of substituents on the phenyl ring have a profound impact on the reactivity of the isothiocyanate group. rsc.org The isothiocyanate carbon is electrophilic, and its reactivity is governed by the electron density of the aromatic system. Substituents that alter this electron density will modulate the rate of nucleophilic attack.

Modifying this moiety can predictably alter reactivity:

Electron-Withdrawing Groups (EWGs): Introducing EWGs such as nitro (–NO₂), cyano (–CN), or trifluoromethyl (–CF₃) onto the phenyl ring will decrease the electron density of the ring system. This withdrawal of electron density increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov

Electron-Donating Groups (EDGs): Replacing the isopropoxy group with stronger EDGs like an amino (–NH₂) or hydroxyl (–OH) group would further decrease the reactivity of the isothiocyanate. Conversely, moving the isopropoxy group to the ortho or para position would increase its electron-donating resonance effect, also leading to decreased reactivity compared to the meta-substituted isomer.

Steric Effects: Placing bulky substituents at the ortho positions (positions 2 and 6) relative to the isothiocyanate group can sterically hinder the approach of a nucleophile, significantly reducing the reaction rate regardless of the electronic effects. rsc.org

The influence of these modifications on derivative formation is summarized in the table below.

Modification to Phenyl RingElectronic EffectPredicted Influence on Reactivity with NucleophilesExample Substituent
Addition of EWGDecreases ring electron density, increases electrophilicity of NCSIncreases reaction rate-NO₂, -CF₃
Addition of stronger EDGIncreases ring electron density, decreases electrophilicity of NCSDecreases reaction rate-NH₂, -OH
Moving isopropoxy to para-positionStronger electron-donating resonance effectDecreases reaction rate4-Isopropoxyphenyl
Addition of bulky ortho-substituentSteric hindranceDecreases reaction rate2-tert-Butyl

Theoretical and Computational Studies of 3 Isopropoxyphenyl Isothiocyanate

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-Isopropoxyphenyl Isothiocyanate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of a molecule's electronic landscape, which in turn governs its chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its reactivity and interactions. For a molecule like this compound, with its flexible isopropoxy group and the isothiocyanate moiety, multiple conformations are possible. DFT calculations can be employed to map the potential energy surface and identify the most stable conformations.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. For instance, studies on substituted phenyl isothiocyanates have utilized DFT methods to determine stable conformers and analyze their geometric parameters, such as bond lengths and angles. joasciences.comresearchgate.net The isopropoxy group in this compound can rotate, leading to different spatial orientations relative to the phenyl ring. Similarly, the N=C=S group can exhibit different rotational and bending modes. researchgate.net

A conformational analysis would involve systematically rotating the dihedral angles associated with the isopropoxy group and the isothiocyanate substituent to locate all energy minima. The relative energies of these conformers would indicate their population at a given temperature. This information is critical for understanding which shape of the molecule is most likely to participate in a chemical reaction.

Molecular Orbital Analysis and Frontier Orbital Interactions

The reactivity of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. joasciences.comresearchgate.net A smaller gap generally implies higher reactivity. joasciences.comresearchgate.net

For aromatic isothiocyanates, the HOMO is typically a π-orbital distributed over the phenyl ring and the isothiocyanate group, while the LUMO is a π*-antibonding orbital. The presence of the isopropoxy group, an electron-donating substituent, on the phenyl ring of this compound would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Molecular orbital studies on related compounds, such as 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), have shown how substituents influence the electronic properties. joasciences.comresearchgate.net For 4TFMPIC, the calculated HOMO-LUMO gap provides insights into its chemical reactivity. joasciences.comresearchgate.net Similar calculations for this compound would elucidate the electronic effects of the isopropoxy group.

Table 1: Representative Frontier Orbital Energies and Related Parameters for a Substituted Phenyl Isothiocyanate (Illustrative)

ParameterValue
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.5 eV
Ionization Potential7.0 eV
Electron Affinity1.5 eV
Electronegativity4.25 eV
Chemical Hardness2.75 eV

Note: The values in this table are illustrative and based on general findings for substituted phenyl isothiocyanates. Actual values for this compound would require specific calculations.

Computational Modeling of Reaction Pathways and Transition States for this compound Reactions

The isothiocyanate group is known for its reactivity towards nucleophiles, making it a valuable functional group in organic synthesis. acs.org Computational modeling can be used to investigate the mechanisms of these reactions in detail, including the identification of transition states and the calculation of activation energies.

For example, the reaction of an isothiocyanate with an amine to form a thiourea (B124793) is a common transformation. mdpi.com A computational study of this reaction involving this compound would start by modeling the reactants and the expected product. The transition state, which is the highest energy point along the reaction pathway, would then be located using specialized algorithms. The geometry of the transition state would reveal the precise arrangement of atoms as the new C-N bond is formed and the π-system of the isothiocyanate is rearranged.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. chemrxiv.orgresearchgate.net For instance, computational studies have elucidated the mechanisms of sulfur transfer reactions involving isothiocyanates and other sulfur-containing compounds. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time.

For this compound, MD simulations could be used to study its behavior in different solvents. This would provide insights into how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity.

Furthermore, if this compound were being studied for its interaction with a biological target, such as an enzyme, MD simulations would be invaluable. nih.gov After docking the molecule into the active site of the protein, an MD simulation could be run to observe the stability of the complex and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the molecule in place. nih.gov These simulations provide a dynamic picture of the binding process, which is often more informative than the static picture provided by docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives in Non-Human Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govtrdizin.gov.tr In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). trdizin.gov.tr

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity in a non-human system, such as their ability to inhibit a particular enzyme or their toxicity to a specific microorganism. nih.gov The first step would be to synthesize or computationally design a set of analogues with variations in their structure, for example, by changing the position or nature of the substituents on the phenyl ring.

Once the activities of these compounds are experimentally determined, a mathematical model is built to correlate the descriptors with the activity. This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent or selective molecules. QSAR studies have been successfully applied to various classes of compounds, including isothiazole (B42339) and quinoline (B57606) derivatives, to design new inhibitors and predict their properties. nih.govtrdizin.gov.tr

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamples
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges
Steric/Topological Molecular Weight, Molecular Volume, Surface Area, Connectivity Indices
Hydrophobic LogP (Octanol-Water Partition Coefficient)
Thermodynamic Molar Refractivity, Polarizability

Exploring the Specialized Applications of this compound in Science and Industry

The chemical compound this compound is a specialized aromatic isothiocyanate featuring an isopropoxy group and a reactive isothiocyanate moiety. This unique structure provides a platform for its application in diverse scientific fields, particularly in the development of targeted agrochemicals and advanced polymeric materials. This article delves into the specific roles and mechanisms of this compound in these specialized domains.

Future Directions and Emerging Research Avenues for 3 Isopropoxyphenyl Isothiocyanate

Exploration of Novel and Unconventional Synthetic Strategies for 3-Isopropoxyphenyl Isothiocyanate

While traditional methods for synthesizing aryl isothiocyanates, often starting from the corresponding aniline (B41778) (3-isopropoxyaniline), are well-established, future research will likely focus on developing more efficient, safer, and versatile protocols. The most common synthetic route involves the reaction of a primary amine with reagents like thiophosgene (B130339) or carbon disulfide. nih.gov However, concerns over the toxicity and environmental impact of these reagents are driving the exploration of novel alternatives.

Future synthetic strategies for this compound could leverage recent advancements in catalysis and reaction conditions. These include:

Photocatalysis and Electrochemistry: Mild and efficient methods, such as photocatalyzed reactions of amines with carbon disulfide or supporting-electrolyte-free electrochemical preparations, are emerging as powerful tools for isothiocyanate synthesis. organic-chemistry.org Investigating these energy-efficient techniques for the synthesis of this compound could offer higher yields and improved functional group tolerance under ambient conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of this compound could enable safer handling of hazardous intermediates and facilitate a more streamlined, automated production process.

Novel Reagents and Catalysts: Research into new desulfurization agents and thiocarbonyl transfer reagents is ongoing. nih.govorganic-chemistry.org For instance, methods using Lawesson's reagent under microwave irradiation or a two-step process with phenyl chlorothionoformate have proven effective for a broad range of aryl isothiocyanates and could be optimized for this specific compound. tandfonline.comorganic-chemistry.org Another unconventional approach involves converting primary aromatic amines into arylimino-1,2,3-dithiazoles, which can then be cleaved to yield the desired isothiocyanate, avoiding traditionally harsh reagents. researchgate.net

Alternative Starting Materials: Moving beyond amine-based syntheses, the direct conversion of isocyanides to isothiocyanates using elemental sulfur and catalytic amounts of amine bases presents a sustainable and atom-efficient alternative. tandfonline.com Exploring the synthesis of 3-isopropoxyphenyl isocyanide and its subsequent sulfurization could open a new and greener pathway to the target molecule.

Uncharted Reactivity Pathways and New Chemical Transformations Involving the Isothiocyanate Group

The isothiocyanate moiety (-N=C=S) is a heterocumulene, making it a highly reactive and versatile functional group capable of participating in a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, making it an invaluable building block in synthetic organic chemistry.

For this compound, future research could explore:

Multi-Component Reactions (MCRs): Isothiocyanates are excellent substrates for MCRs, which allow for the construction of complex molecular architectures in a single step. Novel three-component reactions involving heteroarenes, isocyanides, and isothiocyanates have been developed to create diverse heterocyclic systems. nih.gov Investigating the participation of this compound in such reactions could lead to the discovery of new molecular scaffolds with potential biological activities.

Synthesis of Novel Heterocycles: The reactivity of the isothiocyanate group has been harnessed to synthesize a vast range of sulfur- and nitrogen-containing heterocycles, such as thiazoles, pyrimidines, and thioureas. tandfonline.comrsc.orgrsc.org The unique electronic properties conferred by the 3-isopropoxy substituent could influence the regioselectivity and stereoselectivity of these cyclization reactions, leading to unexplored families of heterocyclic compounds. The reactivity of the aryl group itself, influenced by the electron-donating isopropoxy group, could also be exploited in concert with the isothiocyanate functionality.

Reactivity with Biological Nucleophiles: The reaction of isothiocyanates with biological nucleophiles, such as the cysteine and lysine (B10760008) residues in proteins, is a key aspect of their biological activity. Studies on other aryl isothiocyanates have shown they react readily with these amino acids. nih.gov A deeper investigation into the kinetics and stability of adducts formed between this compound and biologically relevant thiols and amines would provide crucial insights into its potential mechanisms of action and applications in chemical biology. The electronic nature of the substituent on the phenyl ring is known to affect the reactivity of the isothiocyanate group, with electron-withdrawing groups generally increasing reactivity. researchgate.net

Integration of Advanced Computational Methods for Predictive Chemistry of this compound

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and experiments. The application of these methods to this compound is a promising and largely untapped area of research.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations could be used to:

Predict its spectral properties (IR, NMR) and compare them with experimental data for structural validation. nih.govdntb.gov.ua

Elucidate the mechanisms of its synthetic and transformation reactions, identifying transition states and activation energies to optimize reaction conditions. nih.gov

Analyze its frontier molecular orbitals (HOMO-LUMO) to understand its reactivity profile and predict its behavior in cycloaddition and nucleophilic addition reactions. nih.gov

Molecular Docking and In Silico Screening: If this compound or its derivatives are explored for biological applications, molecular docking studies could predict their binding affinity and mode of interaction with specific protein targets, such as enzymes or receptors. rsc.orgnih.govnih.gov This approach can guide the rational design of more potent and selective derivatives and help prioritize compounds for experimental testing.

ADME/Toxicity Prediction: In silico tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of this compound. nih.gov These predictions are crucial in the early stages of drug discovery and materials science to identify potential liabilities and guide the design of safer and more effective molecules.

Expanding the Scope of Sustainable and Green Applications for this compound and Its Derivatives

The principles of green chemistry, which emphasize the reduction of waste, the use of less hazardous substances, and energy efficiency, are increasingly influencing chemical research and industry. Future work on this compound will undoubtedly be guided by these principles.

Key areas for exploration include:

Development of Green Synthesis Protocols: As mentioned, a primary focus will be on replacing hazardous reagents like thiophosgene with greener alternatives. nih.gov This includes using water as a solvent, employing recyclable catalysts, and utilizing energy-efficient methods like microwave-assisted synthesis. tandfonline.com An inexpensive and environmentally benign pathway has been developed for other phenyl isothiocyanates and could be adapted. nih.gov

Application as a Green Antioxidant: Synthetic antioxidants are widely used as additives in industrial products like lubricants and polymers to prevent oxidative degradation. organic-chemistry.org However, there is growing concern about the environmental persistence and toxicity of some of these additives. Isothiocyanate derivatives are being investigated as potential natural-based antioxidant additives. nih.govmdpi.com Research into the antioxidant capacity of this compound could open up new, sustainable applications in materials science, potentially offering a more environmentally friendly alternative to conventional stabilizers.

Derivatization for Bio-based Materials: The reactivity of the isothiocyanate group makes it an excellent handle for grafting onto biopolymers or other bio-based materials. This could be used to impart specific functionalities, such as antimicrobial or antifouling properties, creating advanced, sustainable materials.

Q & A

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

  • Variations stem from differences in desulfurating agents (e.g., T3P vs. thiophosgene) or inert atmosphere quality. Reproducibility requires strict adherence to documented protocols (e.g., anhydrous solvents, Schlenk techniques) and reporting detailed reaction parameters (e.g., stirring rate, cooling time) .

Methodological Resources

  • Synthetic Routes : Thiophosgene-based synthesis ; microwave-assisted methods for reduced reaction times .
  • Analytical Tools : CCS (collision cross-section) data for LC-MS identification ; IR/NMR libraries for structural confirmation .
  • Safety : GHS-compliant SDS templates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.